5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
Description
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine (C₁₁H₈BrClN₂) is a halogenated pyrimidine derivative featuring a bromine atom at the 5-position and a chloromethyl-substituted phenyl ring at the 2-position of the pyrimidine core. This compound is commercially available (e.g., Prisun Pharmatech Co., Ltd. , Sigma-Aldrich ), with a purity grade of ≥97% . Its molecular structure enables diverse reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-6-14-11(15-7-10)9-3-1-2-8(4-9)5-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSZEUJOVUJWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732023 | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100598-50-2 | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100598-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine (CAS No. 1100598-50-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C11H9BrClN3
- Molecular Weight : 304.56 g/mol
- CAS Number : 1100598-50-2
The biological activity of this compound is attributed to its ability to interact with various biological targets, including:
- Tyrosine Kinases : Compounds similar to this pyrimidine derivative have shown inhibition of tyrosine kinases, particularly Met kinase, which plays a crucial role in cell signaling pathways associated with cancer progression .
- Antimicrobial Activity : The compound exhibits antibacterial properties against a range of gram-positive bacteria and mycobacterial strains, making it a candidate for further development in the treatment of infections .
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed for this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.0 µg/mL | |
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Enterococcus faecalis | 0.25 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant antiproliferative activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 20.5 | |
| A549 (Lung Cancer) | 18.0 |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyrimidines, including this compound, exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the pyrimidine ring and substituents on the phenyl group can enhance biological activity. For instance, increasing lipophilicity through specific substitutions has been correlated with improved antimicrobial efficacy .
- In Vivo Efficacy : Preliminary animal studies suggest that compounds similar to this compound may reduce tumor growth in xenograft models, indicating potential for further clinical development .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine is utilized as a precursor in the synthesis of various heterocyclic compounds. Its bromine and chloromethyl groups allow for diverse substitution reactions, facilitating the creation of more complex structures. For instance, it can yield azido, thiocyanato, or amino derivatives depending on the nucleophile used in the reaction.
Biological Applications
Antiproliferative Agents
Recent studies have demonstrated that derivatives of this compound exhibit promising antiproliferative activities against cancer cell lines. A notable study synthesized a series of quinazoline-pyrimidine hybrids, which showed significant cytotoxic effects against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The most effective compound exhibited an IC50 value of 5.9 µM against A549 cells, outperforming traditional chemotherapeutics like Cisplatin .
Enzyme Inhibition Studies
This compound has also been studied for its role as an enzyme inhibitor. It interacts with specific molecular targets within biological systems, potentially acting as an inhibitor by binding to the active site of enzymes. This mechanism can block substrate access, thereby inhibiting enzymatic activity.
Industrial Applications
Agrochemicals and Dyes Production
In industrial settings, this compound is employed in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it suitable for synthesizing products that require specific functional groups or structural motifs.
Table 1: Cytotoxicity Data of Pyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |
|---|---|---|---|
| 6n | A549 | 5.9 | 15.37 |
| 6n | SW-480 | 2.3 | 16.1 |
| 6n | MCF-7 | 5.65 | 3.2 |
This table summarizes the cytotoxicity results from a study evaluating various pyrimidine derivatives against cancer cell lines. The data indicate that certain derivatives exhibit significantly lower IC50 values compared to Cisplatin, suggesting their potential as effective anticancer agents.
Table 2: Enzyme Inhibition Potency
| Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|
| 9i | PfGSK3 | 223 |
| 9k | PfPK6 | 215 |
This table highlights the inhibitory potency of selected pyrimidine derivatives against specific kinases involved in disease pathways, showcasing their relevance in drug development for neglected tropical diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrimidine Core
Halogenation Patterns
- 5-Bromo-2-chloropyrimidin-4-amine (C₄H₃BrClN₃): Retains the bromine at the 5-position but replaces the chloromethylphenyl group with a chlorine and amine at the 2- and 4-positions, respectively. Exhibits planar pyrimidine geometry with hydrogen-bonded supramolecular networks in the crystal lattice . Synthesized via stannous chloride reduction of nitro precursors , contrasting with the TDAE-mediated reactions used for chloromethylphenyl derivatives .
- Similarity score: 0.63 (vs. target compound) .
Chloromethyl vs. Trifluoromethyl Groups
- 5-(Chloromethyl)-6-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine (C₂₀H₁₆ClF₃N₃):
Structural Modifications on the Phenyl Ring
Chloromethylphenyl vs. Unsubstituted Phenyl
- 2-[3-(Chloromethyl)phenyl]pyrimidine (C₁₁H₉ClN₂):
Bromophenyl-Pyrazolyl Hybrids
- 5-Bromo-2-(3-(4-bromophenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine (C₂₀H₁₆Br₂N₄): Substitutes the chloromethylphenyl group with a dihydropyrazole ring bearing bromophenyl and p-tolyl groups.
Bioactive Derivatives
- BX-320 (C₂₃H₃₁BrN₈O₃): A bromopyrimidine derivative with a propylamide side chain and pyrrolidinylcarbonyl group. Acts as a 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitor, demonstrating IC₅₀ values in the nanomolar range . Highlights the role of bromine in enhancing target affinity compared to non-halogenated analogs.
Physical and Chemical Properties
Preparation Methods
Common Synthetic Strategies for 5-Bromo-2-Substituted Pyrimidines
Four principal methods have been reported for preparing 5-bromo-2-substituted pyrimidines, which can be adapted for the target compound:
These methods illustrate the trade-offs between safety, cost, and yield in pyrimidine functionalization.
Specific Synthetic Route for 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
While direct literature on the exact compound is limited, a closely related approach can be adapted from the synthesis of 5-bromo-2-phenylpyrimidine derivatives, involving:
- Starting from 2-bromomalonaldehyde as the pyrimidine precursor.
- Condensation with substituted benzamidine hydrochloride (bearing a chloromethyl group on the phenyl ring).
- Use of glacial acetic acid as solvent and 3A molecular sieves to maintain dryness.
- Controlled temperature profile: initial addition at 0°C, then heating to 80°C for dropwise addition, followed by 100°C for reaction completion.
- Reaction monitored by HPLC until completion (typically 5–8 hours).
- Workup involving addition of water, filtration, washing with ethanol, extraction with dichloromethane and aqueous sodium hydroxide, brine wash, drying, and vacuum concentration.
This method yields 5-bromo-2-(substituted phenyl)pyrimidines with moderate yields (approximately 33–43%) depending on substituents.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-bromomalonaldehyde (0.1 mol), glacial acetic acid (150 mL), 3A molecular sieve (2 g), 0°C | Intermediate | - | Ensures controlled initial conditions |
| 2 | Dropwise addition of benzamidine hydrochloride derivative (0.1 mol) in acetic acid (50–60 mL) over 30 min at 80°C | Condensation intermediate | - | Substituted benzamidine includes 3-(chloromethyl)phenyl group |
| 3 | Heating at 100°C for 5–8 hours, monitored by HPLC | This compound | 33–43 | Reaction completion confirmed by HPLC |
| 4 | Workup: addition of water, filtration, ethanol wash, extraction with dichloromethane and 5% NaOH, brine wash, drying, vacuum concentration | Isolated product | - | Purification steps to remove impurities |
Comparative Analysis of Preparation Methods
| Aspect | Organometallic Methods (Dimethylzinc/Trimethylaluminum) | Diazotization/Bromination of Aminopyrimidine | Cyclization via Mucobromic Acid | Condensation with Benzamidine Hydrochloride (Adapted Method) |
|---|---|---|---|---|
| Safety | Low (pyrophoric reagents) | Moderate | Moderate | High (standard reagents, controlled conditions) |
| Scalability | Low | Moderate | Low | Moderate to high |
| Cost | Moderate | High (expensive aminopyrimidine) | High | Moderate |
| Yield | Moderate to high | Moderate | Low | Moderate (33–43%) |
| Purification | Straightforward | Straightforward | Requires chromatography | Extraction and filtration |
The condensation method using benzamidine hydrochloride derivatives offers a practical balance of safety, cost, and yield for preparing 5-bromo-2-substituted pyrimidines, including the chloromethylphenyl derivative.
Notes on Chloromethyl Functional Group Introduction
The chloromethyl substituent on the phenyl ring is typically introduced prior to the condensation step by:
- Chloromethylation of the corresponding methylphenylbenzene derivative.
- Use of chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.
- Ensuring the chloromethyl group is stable under the condensation reaction conditions.
This functional group is compatible with the pyrimidine ring formation step described above, allowing the synthesis of the target compound without additional protection/deprotection steps.
Summary Table of Key Preparation Data
| Parameter | Value/Condition | Comments |
|---|---|---|
| Starting material | 2-bromomalonaldehyde | 0.1 mol scale example |
| Solvent | Glacial acetic acid | Dry conditions with 3A molecular sieve |
| Amidine reagent | Benzamidine hydrochloride derivative (3-(chloromethyl)phenyl) | 0.1 mol |
| Temperature profile | 0°C (initial), 80°C (addition), 100°C (reaction) | Controlled heating |
| Reaction time | 5–8 hours | Monitored by HPLC |
| Yield | 33–43% | Moderate yield |
| Purification | Filtration, ethanol wash, extraction, drying | Avoids chromatography |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between brominated pyrimidine precursors and substituted phenyl intermediates. For example, phosphonylation reactions using triethyl phosphite under reflux conditions (60–80°C, 12–24 hrs) can introduce functional groups at specific positions . Optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of bromopyrimidine to chloromethylphenyl derivatives) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., pyrimidine protons at δ 8.5–9.0 ppm, chloromethyl groups at δ 4.5–5.0 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, a related pyrimidine derivative showed C–Br bond lengths of 1.89–1.92 Å and dihedral angles of 15–20° between aromatic rings .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 299.5 for C₁₁H₈BrClN₂) .
Q. What are the key reactivity trends of the chloromethyl and bromine substituents in this compound?
- Methodological Answer :
- The chloromethyl group (-CH₂Cl) is susceptible to nucleophilic substitution (e.g., with amines or thiols) under mild basic conditions (K₂CO₃, DMF, 50°C) .
- The bromine atom on the pyrimidine ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) using Pd catalysts .
- Competitive reactivity between these groups can be managed by selective protection/deprotection strategies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict optimized geometries and vibrational frequencies. For instance, discrepancies in NMR chemical shifts (e.g., unexpected splitting of pyrimidine protons) can be validated by comparing experimental data with computed isotropic shielding constants . Tabulate key parameters:
| Parameter | Experimental (SCXRD) | DFT Calculated |
|---|---|---|
| C–Br Bond Length | 1.90 Å | 1.88 Å |
| Dihedral Angle | 18.5° | 17.2° |
Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?
- Methodological Answer :
- Solvent Control : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce nucleophilic interference .
- Temperature Modulation : Lower temperatures (0–25°C) minimize undesired elimination (e.g., dehydrohalogenation to form vinyl chloride byproducts).
- Additives : Add KI (1–2 eq) to enhance leaving-group ability via the Finkelstein reaction .
Q. How does steric hindrance from the 3-(chloromethyl)phenyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects direct coupling to the less hindered C4 position of the pyrimidine ring. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds at C5-Br in low yields (<20%) due to proximity to the bulky phenyl group, whereas C4 functionalization achieves >70% yield .
- Molecular dynamics simulations can map steric bulk using van der Waals radii (e.g., chloromethyl group occupies ~2.0 Å radius) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize the compound using mixed solvents (hexane:EtOAc, 3:1) and re-measure melting points. Contaminants (e.g., unreacted precursors) lower observed melting points .
- Spectral Calibration : Cross-validate NMR shifts against an internal standard (e.g., TMS) and ensure solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
